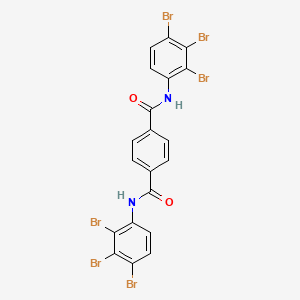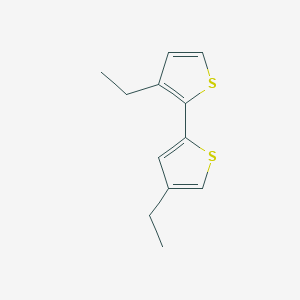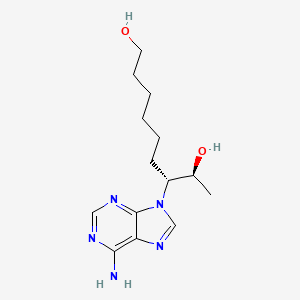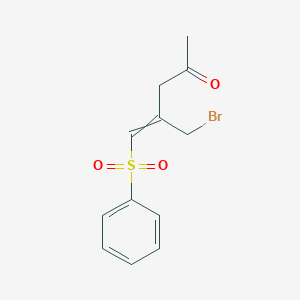![molecular formula C19H32O3Sn B14274682 Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane CAS No. 163430-18-0](/img/structure/B14274682.png)
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is an organotin compound that features a furan ring and an acrylate moiety attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with 3-(furan-2-yl)acrylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of organotin compounds like this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The furan ring and acrylate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Radical initiators like AIBN
- Oxidizing agents such as hydrogen peroxide
- Reducing agents like sodium borohydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce simpler organotin compounds.
Aplicaciones Científicas De Investigación
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: This compound is used in the production of polymers and other materials due to its catalytic properties
Mecanismo De Acción
The mechanism of action of tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane involves the formation of radical intermediates. The tin atom in the compound can donate or accept electrons, facilitating various radical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin oxide: Used as a catalyst and in the production of other organotin compounds.
Tributyltin chloride: Employed in organic synthesis and as a stabilizer in PVC production.
Uniqueness
Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane is unique due to its specific structure, which combines a furan ring and an acrylate moiety with a tin atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
163430-18-0 |
|---|---|
Fórmula molecular |
C19H32O3Sn |
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
tributylstannyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
MITBYFOSFCHBMX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
